2-Chloro-4,5-dimethylaniline molecular weight and formula
2-Chloro-4,5-dimethylaniline molecular weight and formula
An In-Depth Technical Guide to 2-Chloro-4,5-dimethylaniline: Properties, Synthesis, and Analytical Methodologies
Authored by: A Senior Application Scientist
Introduction
2-Chloro-4,5-dimethylaniline, identified by CAS number 1585-13-3, is a substituted aromatic amine that serves as a critical intermediate in various fields of chemical synthesis.[1] Its structure, featuring a chlorine atom and two methyl groups on the aniline ring, imparts specific reactivity and properties that make it a valuable building block. This guide provides a comprehensive overview of its core characteristics, a representative synthetic workflow, its applications in modern research, and a detailed protocol for its analytical determination, tailored for researchers and professionals in chemical and pharmaceutical development. The strategic placement of its functional groups allows for its use in the synthesis of complex molecules, including dyes, agrochemicals, and, notably, pharmaceutical agents.[1][2]
Core Physicochemical Properties
The molecular identity and physical characteristics of 2-Chloro-4,5-dimethylaniline are fundamental to its application and handling. As a solid at room temperature, its solubility is moderate in organic solvents and limited in water, a trait dictated by the hydrophobic nature of its aromatic and alkyl components.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClN | [1][2][3] |
| Molecular Weight | 155.62 g/mol | [2][3][4] |
| CAS Number | 1585-13-3 | [1][3][5] |
| Appearance | Solid | [1] |
| Melting Point | 85.0 - 86.5 °C | [2] |
| Boiling Point (Predicted) | 248.7 ± 35.0 °C | [2] |
| Density (Predicted) | 1.142 ± 0.06 g/cm³ | [2] |
| Common Synonyms | 2-chloro-4,5-dimethylbenzenamine | [4] |
Synthetic Pathway: A Mechanistic Approach
The synthesis of substituted anilines like 2-Chloro-4,5-dimethylaniline typically involves multi-step processes starting from simpler aromatic precursors. A common and logical approach involves the nitration and chlorination of a dimethylbenzene precursor, followed by the reduction of the nitro group to the target amine. This process is chosen for its reliability and the well-established nature of each reaction step.
The diagram below illustrates a representative synthetic workflow. The initial nitration of o-xylene is directed by the activating methyl groups, followed by chlorination. The final, critical step is the reduction of the nitro intermediate to the desired aniline.
Caption: Representative synthesis of 2-Chloro-4,5-dimethylaniline.
This reduction step is a cornerstone of aniline synthesis. The use of zinc powder in an acidic medium, for instance, is a well-documented method for converting nitroaromatic compounds to their corresponding anilines with high yield.[6]
Applications in Research and Development
The utility of 2-Chloro-4,5-dimethylaniline stems from its identity as a versatile chemical scaffold.[1] The presence of the amino, chloro, and methyl groups provides multiple reactive sites for further chemical modification.
-
Pharmaceutical Synthesis : Chlorine-containing molecules are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[7] The chloro-substituent can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Chloro-4,5-dimethylaniline serves as a precursor for more complex molecules in drug discovery pipelines, where its structure can be elaborated to generate novel therapeutic candidates.[7]
-
Agrochemicals : The chloro and alkyl-substituted aromatic amine structure is a key feature in certain bioactive molecules used in agriculture.[2] This compound is a building block for specific herbicides and fungicides, where its structural components contribute to the final product's efficacy and stability.[2]
-
Dyes and Pigments : In the manufacturing of specialty pigments and azo dyes, this aniline derivative is employed as a diazo component. Its structure contributes to the color fastness and overall stability of the final dye product.[2]
Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC/MS)
Ensuring the purity and confirming the identity of 2-Chloro-4,5-dimethylaniline in research and industrial settings is paramount. Gas chromatography coupled with mass spectrometry (GC/MS) is a robust and widely adopted technique for the trace analysis of aniline derivatives.[8] The following protocol outlines a self-validating system for its quantification.
I. Objective
To identify and quantify 2-Chloro-4,5-dimethylaniline in a sample matrix using GC/MS. This method is based on established procedures for aniline analysis.[9]
II. Materials and Reagents
-
2-Chloro-4,5-dimethylaniline standard (≥95% purity)
-
Methylene chloride (or other suitable solvent), HPLC or pesticide grade
-
Internal Standard (e.g., 3-Chloro-4-fluoroaniline or a deuterated aniline derivative)[8]
-
Sodium sulfate (anhydrous)
-
Sample vials, syringes, and volumetric flasks
III. Instrumentation (Typical GC/MS System)
-
Gas Chromatograph : Capable of temperature programming.
-
Injector : Split/splitless injector.
-
Column : A capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).
-
Carrier Gas : Helium or Hydrogen 5.0 grade.[8]
-
Mass Spectrometer : Capable of electron ionization (EI) and scanning a mass range from m/z 50-300.
IV. Step-by-Step Methodology
-
Standard Preparation :
-
Prepare a stock solution of 2-Chloro-4,5-dimethylaniline (e.g., 1000 µg/mL) in methylene chloride.
-
Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the analyte (e.g., 0.1 to 100 µg/L).[8]
-
Spike each calibration standard and sample with the internal standard at a constant concentration.
-
-
Sample Preparation (Liquid-Liquid Extraction) :
-
For aqueous samples, adjust the sample pH to >11.[9]
-
Extract a measured volume of the sample (e.g., 1 L) with methylene chloride using a separatory funnel (Method 3510) or continuous liquid-liquid extraction (Method 3520).[9]
-
Dry the organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
-
GC/MS Analysis :
-
Data Analysis and Validation :
-
Identify the analyte by comparing its retention time and mass spectrum to that of the certified standard.
-
Quantify the analyte using a calibration curve generated by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the calibration standards.
-
The system's validity is confirmed by the linearity of the calibration curve (R² > 0.99) and the analysis of quality control samples.
-
Safety and Handling
As with many aniline derivatives, 2-Chloro-4,5-dimethylaniline may pose health risks, including potential toxicity and carcinogenicity.[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood. All handling should adhere to the safety data sheet (SDS) guidelines. Storage should be in a dry, sealed container, often at room temperature.[4]
Conclusion
2-Chloro-4,5-dimethylaniline is a compound of significant utility, bridging basic chemical manufacturing with advanced applications in pharmaceuticals and material science. Its well-defined physicochemical properties and reactive nature make it a valuable intermediate. Understanding its synthesis, proper handling, and the robust analytical methods required for its characterization are essential for harnessing its full potential in a research and development setting.
References
- 1. CAS 1585-13-3: 2-Chloro-4,5-dimethylaniline | CymitQuimica [cymitquimica.com]
- 2. 2-Chloro-4,5-dimethylaniline [myskinrecipes.com]
- 3. 1585-13-3 | 2-Chloro-4,5-dimethylaniline - Alachem Co., Ltd. [alachem.co.jp]
- 4. 2-Chloro-4,5-dimethylaniline - CAS:1585-13-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2-Chloro-4,5-diMethylaniline | 1585-13-3 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. epa.gov [epa.gov]

